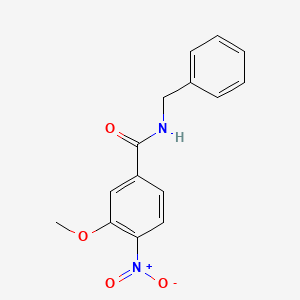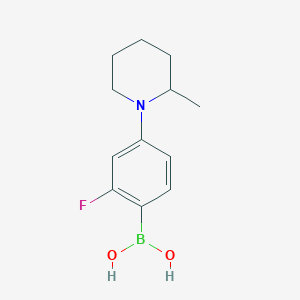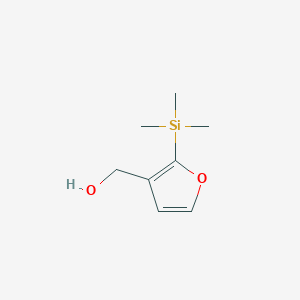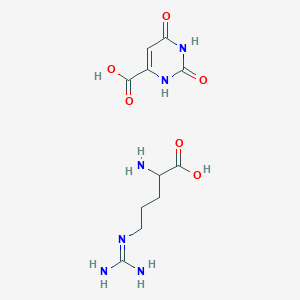![molecular formula C18H19NO3 B14079392 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B14079392.png)
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an aminophenyl group and a dimethyl-oxobutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may act as a chemical chaperone, aiding in the proper folding of proteins and preventing their aggregation. This property is particularly valuable in the context of neurodegenerative diseases, where protein misfolding is a common issue .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenylboronic acid pinacol ester: Shares the aminophenyl group and is used in similar organic synthesis reactions.
4-(4-Aminophenyl)sulfonylamino phenylbutanoic acid: Another compound with an aminophenyl group, used in different chemical applications.
Uniqueness
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C18H19NO3/c1-18(2,17(21)22)11-16(20)14-5-3-12(4-6-14)13-7-9-15(19)10-8-13/h3-10H,11,19H2,1-2H3,(H,21,22) |
Clave InChI |
FNFJSOFBDMCEJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)

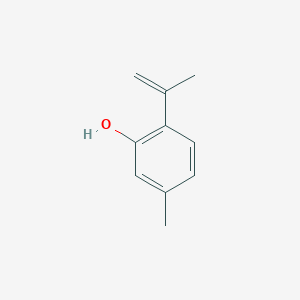
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)

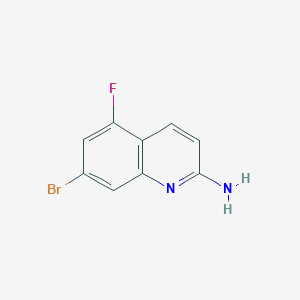

![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
